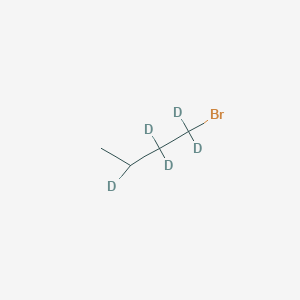
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is a synthetic steroidal compound Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. Common synthetic routes may include:
Oxidation: Introduction of oxygen atoms into the precursor molecule.
Epoxidation: Formation of the epoxide ring at the 16alpha,17 position.
Dehydrogenation: Removal of hydrogen atoms to form double bonds at the 4,9(11) positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
化学反应分析
Types of Reactions
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert double bonds to single bonds.
Substitution: Functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated steroids.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar to dexamethasone, used in various inflammatory and autoimmune conditions.
Uniqueness
16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is unique due to its specific structural features, such as the epoxide ring and the positions of the double bonds. These structural differences can result in distinct biological activities and therapeutic potentials compared to other similar compounds.
属性
CAS 编号 |
94088-90-1 |
|---|---|
分子式 |
C21H26O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
(1S,2S,4R,6S,7S,11S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-14-one |
InChI |
InChI=1S/C21H26O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h7,10,15,17-18H,4-6,8-9,11H2,1-3H3/t15-,17+,18-,19+,20+,21-/m1/s1 |
InChI 键 |
IPXGZQHGJWTQTD-UERYMFTHSA-N |
SMILES |
CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
手性 SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C |
规范 SMILES |
CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
同义词 |
(16α)-16,17-Epoxypregna-4,9(11)-diene-3,20-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)


![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)
